1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the pyrrole group: This step involves the reaction of the triazole intermediate with a pyrrole derivative under suitable conditions.
Addition of the fluorophenyl group: This can be done through a substitution reaction where a fluorophenyl halide reacts with the triazole-pyrrole intermediate.
Formation of the carbohydrazide group: This final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the desired therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other triazole derivatives, such as:
- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique in its own right.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-pyrrol-1-yltriazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6O/c14-9-3-5-10(6-4-9)20-13(19-7-1-2-8-19)11(17-18-20)12(21)16-15/h1-8H,15H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQUCGKFDVZMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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